(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol
Description
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Properties
IUPAC Name |
(3S,4R)-4-piperidin-1-yloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-7-12-6-8(9)10-4-2-1-3-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXAOKBKIXUCQK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.
Chemical Structure and Properties
(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol features a piperidine ring attached to an oxolane (tetrahydrofuran) structure. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxolane compounds can inhibit the growth of certain bacterial strains. For instance, a related compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. A study indicated that it could act as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in managing type 2 diabetes .
The mechanism by which (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol exerts its biological effects involves:
- Binding to Enzymes : The piperidine moiety likely interacts with active sites of enzymes, modulating their activity.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to influence intracellular pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: DPP-IV Inhibition
A notable study investigated the DPP-IV inhibitory activity of (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol. The compound was tested in vitro against DPP-IV using a fluorescence-based assay. Results showed that concentrations above 50 µM led to more than 70% inhibition of the enzyme, suggesting its potential as a therapeutic agent for diabetes management .
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds reveal unique aspects of (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| (3S,4R)-4-(morpholin-1-yl)oxolan-3-ol | Morpholine derivative | Antiviral properties |
| (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol | Piperazine derivative | Antimicrobial effects |
These comparisons highlight the specific activities attributed to the piperidine ring in our compound compared to others.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
